molecular formula C13H22N2 B13275422 (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine

(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B13275422
M. Wt: 206.33 g/mol
InChI Key: ZFIAUXNYOCMDPK-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine is an organic compound that features a pyridine ring and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 3-methylpentan-2-one under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: The primary amine (2-(pyridin-2-yl)ethylamine) reacts with the ketone (3-methylpentan-2-one) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

  • (3-Methylpentan-2-yl)[2-(pyridin-3-yl)ethyl]amine
  • (3-Methylpentan-2-yl)[2-(pyridin-4-yl)ethyl]amine
  • (3-Methylpentan-2-yl)[2-(pyridin-2-yl)propyl]amine

Comparison:

  • Structural Differences: The position of the pyridine ring or the length of the alkyl chain varies among these compounds.
  • Unique Properties: (3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific binding affinity and reactivity profile, making it suitable for particular applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

3-methyl-N-(2-pyridin-2-ylethyl)pentan-2-amine

InChI

InChI=1S/C13H22N2/c1-4-11(2)12(3)14-10-8-13-7-5-6-9-15-13/h5-7,9,11-12,14H,4,8,10H2,1-3H3

InChI Key

ZFIAUXNYOCMDPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCC1=CC=CC=N1

Origin of Product

United States

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